3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric nature . This allows it to interact with its targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as proteases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of the thioxo group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture to promote cyclization and the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.
3-phenyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an oxo group instead of a thioxo group.
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylic acid: Carboxylic acid group is at a different position.
Uniqueness
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both a thioxo group and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIZTCTXXDBABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406979 |
Source
|
Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-29-2 |
Source
|
Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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